YIL781 Hydrochloride: A Technical Guide on its Mechanism of Action
YIL781 Hydrochloride: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
YIL781 hydrochloride is a potent and orally active small-molecule modulator of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). Its mechanism of action is complex, exhibiting properties of both a competitive antagonist and a biased agonist. This dual activity profile makes YIL781 a significant tool for dissecting the multifaceted signaling of the ghrelin system and a potential therapeutic agent for various metabolic and neurological disorders. This technical guide provides an in-depth overview of the mechanism of action of YIL781 hydrochloride, summarizing key quantitative data, detailing experimental protocols, and visualizing its distinct signaling pathways.
Core Mechanism of Action: Ghrelin Receptor Modulation
YIL781 hydrochloride primarily exerts its effects by binding to the ghrelin receptor (GHSR). The ghrelin receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand ghrelin, initiates a cascade of intracellular signaling events. These events are involved in a wide array of physiological processes, including appetite stimulation, growth hormone release, glucose homeostasis, and gut motility.[1][2]
YIL781 has been characterized as both a competitive antagonist and a biased agonist at the GHSR.[3][4] As a competitive antagonist, it blocks the binding of ghrelin, thereby inhibiting its downstream effects.[4][5] However, YIL781 also demonstrates biased agonism, meaning it selectively activates certain downstream signaling pathways while not engaging others, a feature that distinguishes it from the endogenous full agonist, ghrelin.[3][6]
Quantitative Pharmacological Data
The pharmacological profile of YIL781 hydrochloride has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species/Assay System | Value | Reference |
| Binding Affinity (Ki) | Ghrelin Receptor (GHS-R1a) | 17 nM | [4][7] |
| Antagonist Activity (pIC50) | Ghrelin-induced calcium response | 7.90 and 8.27 | [8] |
| Competitive Antagonist Activity (pKB) | In vitro assay | 7.54 | [4] |
| β-arrestin 1 Recruitment (Antagonist pA₂) | BRET Assay | 314 nM | [6] |
| β-arrestin 2 Recruitment (Antagonist pA₂) | BRET Assay | 414 nM | [6] |
| Gαq Activation (EC50) | BRET-based biosensor assay | 16 nM | [3] |
| Gα11 Activation (EC50) | BRET-based biosensor assay | 53 nM | [3] |
| Gαq Activation (% of ghrelin Emax) | BRET-based biosensor assay | 45% | [3] |
| Gα11 Activation (% of ghrelin Emax) | BRET-based biosensor assay | 43% | [3] |
| Motilin Receptor Affinity (Ki) | 6 µM | [4][7] |
Table 2: In Vivo Pharmacological Effects
| Effect | Animal Model | Dosage | Outcome | Reference |
| Glucose Homeostasis | Rats | 10 mg/kg (oral) | Improved glucose tolerance | [8] |
| Blood Glucose Level | Conscious mice | 0.1 to 5 μg/5 μl (intrathecal) | Attenuated ghrelin-induced up-regulation of blood glucose | [8] |
| Food Intake | Rat models (light phase) | Not specified | Increased food intake within the first 30 minutes | [3] |
| Gastric Emptying | Rat models | Not specified | Decreased gastric emptying | [3] |
| Seizure Activity | Mouse Kindling Model | Not specified | Longer and more severe seizures (pro-convulsive effect) | [3] |
| Body Weight | Diet-induced obese mice | Daily oral administration | Reduced food intake and weight loss | [5] |
| Blood Pressure & Heart Rate | Wild-type mice | Various doses | No significant change | [1] |
Signaling Pathways
The biased agonism of YIL781 is a critical aspect of its mechanism. While the endogenous ligand ghrelin activates multiple G-protein pathways (including Gαq/11, Gα12, and Gi/o) and promotes the recruitment of β-arrestin, YIL781 selectively activates the Gαq/11 and Gα12 signaling pathways without recruiting β-arrestin.[3] This differential engagement of downstream signaling pathways likely accounts for its unique pharmacological profile.
Caption: Differential signaling of YIL781 and ghrelin at the ghrelin receptor.
Experimental Protocols
The characterization of YIL781's mechanism of action has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.
In Vitro G-Protein Activation Assay (BRET-based)
This protocol is adapted from methodologies used to monitor G-protein activation.[3][6]
-
Objective: To quantify the activation of specific G-protein subunits (e.g., Gαq, Gα11) by YIL781 at the ghrelin receptor.
-
Cell Line: HEK293 cells or other suitable host cells.
-
Materials:
-
Plasmids encoding human ghrelin receptor (GHS-R1a).
-
BRET-based biosensors for G-protein subunits (e.g., Gα subunit fused to Renilla luciferase (Rluc) and a Gβγ subunit fused to a yellow fluorescent protein (YFP)).
-
Cell culture reagents.
-
Transfection reagent.
-
Luciferase substrate (e.g., coelenterazine (B1669285) h).
-
YIL781 hydrochloride and other test compounds.
-
Microplate reader capable of detecting BRET signals.
-
-
Procedure:
-
Cells are transiently co-transfected with plasmids for the GHS-R1a receptor and the G-protein BRET biosensors.
-
Transfected cells are seeded into 96-well plates and cultured.
-
Prior to the assay, cells are washed with a suitable buffer (e.g., HBSS).
-
The luciferase substrate is added to each well and incubated.
-
YIL781 or other test compounds are added at various concentrations.
-
The BRET signal is measured immediately using a microplate reader that can detect both the luciferase and fluorescent emissions.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the fluorescence emission to the luciferase emission.
-
An increase in the BRET ratio indicates ligand-induced activation and subsequent conformational change of the G-protein complex.
-
Dose-response curves are generated to determine EC50 values.
-
In Vitro β-arrestin Recruitment Assay (BRET-based)
This protocol is similar to the G-protein activation assay but uses a different biosensor.[6]
-
Objective: To determine if YIL781 induces the recruitment of β-arrestin to the ghrelin receptor.
-
Procedure:
-
The procedure is the same as for the G-protein activation BRET assay, with the key difference being the co-transfection of cells with plasmids for GHS-R1a-Rluc and Venus-β-arrestin.
-
-
Data Analysis:
-
An increase in the BRET ratio indicates ligand-induced recruitment of β-arrestin to the receptor.
-
In Vivo Food Intake Study
This protocol provides a general framework for assessing the effects of ghrelin receptor ligands on food consumption in rodents.[3]
-
Objective: To evaluate the in vivo efficacy of YIL781 on food intake.
-
Animal Model: Male rats or mice.
-
Procedure:
-
Animals are housed individually and acclimatized to the experimental conditions.
-
Food and water are provided ad libitum unless otherwise specified by the experimental design (e.g., fasting period).
-
YIL781 or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Pre-weighed food is provided, and food consumption is measured at specific time points (e.g., 30 min, 1h, 2h, 4h, 24h).
-
-
Data Analysis:
-
The amount of food consumed is calculated and compared between the YIL781-treated and vehicle-treated groups.
-
Statistical analysis is performed to determine the significance of any observed differences.
-
Logical Relationships and Experimental Workflow
The investigation of YIL781's mechanism of action follows a logical progression from in vitro characterization to in vivo validation.
Caption: Logical workflow for characterizing the mechanism of action of YIL781.
Conclusion
YIL781 hydrochloride is a multifaceted ghrelin receptor modulator with a well-defined, yet complex, mechanism of action. Its ability to act as a competitive antagonist while also exhibiting biased agonism towards Gαq/11 and Gα12 signaling pathways, without engaging β-arrestin, provides a unique pharmacological tool. The data presented in this guide highlights its potential for further investigation in the context of metabolic diseases, and potentially other conditions where the ghrelin system plays a key role. The detailed experimental protocols and visualized signaling pathways offer a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. YIL781 hydrochloride, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 5. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
